{1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine
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Description
{1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine is a useful research compound. Its molecular formula is C15H19N3O2 and its molecular weight is 273.336. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors such as the serotonin and dopamine receptors .
Mode of Action
It’s likely that it interacts with its targets, causing conformational changes that affect the function of these targets . This can lead to a variety of downstream effects depending on the specific target and the nature of the interaction.
Biochemical Pathways
Based on its potential interaction with serotonin and dopamine receptors, it may influence pathways related to mood regulation, reward, and cognition .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the drug reaches the site of action .
Result of Action
Based on its potential interaction with serotonin and dopamine receptors, it could potentially influence mood, cognition, and reward-related behaviors .
Action Environment
The action, efficacy, and stability of {1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine can be influenced by various environmental factors. These could include the presence of other drugs, the physiological state of the individual, and the specific characteristics of the target cells .
Properties
IUPAC Name |
1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-19-12-7-5-11(6-8-12)13-17-14(20-18-13)15(16)9-3-2-4-10-15/h5-8H,2-4,9-10,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVXCZJJQDBOKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3(CCCCC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.